(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(methylamino)benzoate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(methylamino)benzoate, commonly known as POMBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. POMBA is a heterocyclic compound that contains both an oxadiazole and benzoate group, making it a versatile molecule that can be used in various research fields.
Mechanism of Action
POMBA's mechanism of action is not fully understood, but it is believed to interact with various cellular signaling pathways and enzymes. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects:
POMBA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of POMBA is its versatility, as it can be used in various research fields. It is also readily available and relatively easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of POMBA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when working with POMBA in lab experiments.
Future Directions
There are several future directions for the research and development of POMBA. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, as POMBA has been shown to have neuroprotective effects. Additionally, POMBA can be used as a tool for the study of various biological pathways and targets, which can lead to a better understanding of disease mechanisms and the development of new treatments. Further research is needed to fully understand POMBA's potential and limitations in scientific research.
Scientific Research Applications
POMBA has been shown to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure makes it a promising candidate for drug discovery and development, as it can interact with various biological targets and pathways.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(methylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-18-14-10-6-5-9-13(14)17(21)22-11-15-19-20-16(23-15)12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSMFTKUJXWTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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